

# A Comparative Analysis of Fezagepras, Pirfenidone, and Nintedanib for Idiopathic Pulmonary Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Fezagepras |           |
| Cat. No.:            | B1681739   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease with a limited number of approved treatments. For years, pirfenidone and nintedanib have been the cornerstones of IPF therapy, slowing disease progression. This guide provides a detailed comparison of these two standard-of-care drugs with **fezagepras**, an investigational drug whose development for IPF was recently discontinued. Understanding the divergent paths of these three molecules offers valuable insights into the complexities of targeting fibrotic pathways. While pirfenidone and nintedanib have demonstrated efficacy in large-scale clinical trials, the journey of **fezagepras** underscores the challenges in translating preclinical promise to clinical success.

## **Mechanism of Action**

The therapeutic approaches of **fezagepras**, pirfenidone, and nintedanib target different aspects of the fibrotic cascade.

**Fezagepras** (Discontinued for IPF): **Fezagepras** was designed as a small molecule with anti-inflammatory and anti-fibrotic properties. Its intended mechanism of action involved the modulation of multiple receptors, including free fatty acid receptor 1 (FFAR1 or GPR40) and peroxisome proliferator-activated receptor alpha (PPAR-alpha)[1][2][3]. These receptors are implicated in metabolic control, and their modulation was hypothesized to impact fibrotic



processes. However, in 2021, Liminal BioSciences announced they would not be progressing the development of **fezagepras** for IPF, and in 2022, its development was officially discontinued[4][5]. The decision was based on pharmacokinetic data from a Phase 1 trial which showed low plasma concentrations of the drug and a high level of metabolites, leading the company to conclude that it was unlikely to be effective for treating fibrosis.

Pirfenidone: The precise mechanism of action of pirfenidone is not fully understood, but it is known to have anti-fibrotic, anti-inflammatory, and antioxidant properties. It is believed to downregulate the production of pro-fibrotic and pro-inflammatory cytokines, including transforming growth factor-beta (TGF- $\beta$ ) and tumor necrosis factor-alpha (TNF- $\alpha$ ). By inhibiting TGF- $\beta$ , pirfenidone can reduce fibroblast proliferation and the production of collagen and other extracellular matrix components that contribute to lung scarring.

Nintedanib: Nintedanib is a small molecule tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs) involved in fibroblast proliferation, migration, and transformation. Its primary targets include platelet-derived growth factor receptor (PDGFR)  $\alpha$  and  $\beta$ , fibroblast growth factor receptor (FGFR) 1, 2, and 3. By blocking these signaling pathways, nintedanib interferes with key processes in the pathogenesis of fibrosis.

# **Signaling Pathway Diagrams**



Click to download full resolution via product page

Pirfenidone's inhibitory effect on key fibrotic and inflammatory pathways.





Click to download full resolution via product page

Nintedanib's multi-targeted inhibition of tyrosine kinase receptors.

# **Efficacy Data Comparison**

A direct efficacy comparison involving **fezagepras** is not possible due to the discontinuation of its clinical development for IPF. The following tables summarize key efficacy data for pirfenidone and nintedanib from pivotal clinical trials.

| Drug        | Clinical Trial(s)         | Primary Endpoint                                                      | Key Finding                                                              |
|-------------|---------------------------|-----------------------------------------------------------------------|--------------------------------------------------------------------------|
| Pirfenidone | CAPACITY, ASCEND          | Change in percent predicted Forced Vital Capacity (FVC) from baseline | Significantly reduced the rate of FVC decline compared to placebo.       |
| Nintedanib  | INPULSIS-1,<br>INPULSIS-2 | Annual rate of decline in FVC                                         | Significantly slowed the annual rate of FVC decline compared to placebo. |



#### Comparative Efficacy of Pirfenidone and Nintedanib

Several real-world studies and meta-analyses have compared the effectiveness of pirfenidone and nintedanib.

A post hoc analysis of the CleanUP-IPF trial found that patients treated with nintedanib had a slower 12-month FVC decline than those treated with pirfenidone.

Other studies have found no significant difference in mortality or the time to a 10% decline in FVC between the two drugs.

A meta-analysis of real-world studies concluded that both drugs are effective in slowing the decline of lung function in IPF patients.

# **Experimental Protocols**

The methodologies of the pivotal clinical trials for pirfenidone and nintedanib provide the foundation for their regulatory approval and clinical use.

## **Pirfenidone (CAPACITY Trials)**

- Study Design: Two concurrent, randomized, double-blind, placebo-controlled Phase 3 trials (CAPACITY 1 and CAPACITY 2).
- Participants: Patients with a diagnosis of IPF, with mild to moderate impairment in lung function (FVC ≥50% and DLCO ≥35% of predicted values).
- Intervention: Patients were randomized to receive oral pirfenidone (2403 mg/day) or placebo for a minimum of 72 weeks.
- Primary Endpoint: Change in percent predicted FVC from baseline to week 72.
- Key Assessments: Spirometry (FVC), diffusing capacity of the lung for carbon monoxide (DLCO), six-minute walk test (6MWT), and safety assessments.

# **Nintedanib (INPULSIS Trials)**

 Study Design: Two replicate, randomized, double-blind, placebo-controlled Phase 3 trials (INPULSIS-1 and INPULSIS-2).



- Participants: Patients with IPF diagnosed within the previous 5 years, with FVC ≥50% of predicted value.
- Intervention: Patients were randomized to receive oral nintedanib (150 mg twice daily) or placebo for 52 weeks.
- Primary Endpoint: The annual rate of decline in FVC (mL/year).
- Key Assessments: Spirometry (FVC), time to first acute exacerbation, change in St. George's Respiratory Questionnaire (SGRQ) total score, and safety assessments.

# **Experimental Workflow Diagram**





Click to download full resolution via product page

A generalized workflow for pivotal IPF clinical trials.



## Conclusion

Pirfenidone and nintedanib remain the standard of care for IPF, with robust clinical data supporting their efficacy in slowing disease progression. While their mechanisms of action differ, both have demonstrated a meaningful clinical benefit for patients. The story of **fezagepras** serves as a crucial reminder of the attrition rate in drug development. Its journey from a promising anti-fibrotic agent to a discontinued project highlights the importance of pharmacokinetic and pharmacodynamic properties in determining the ultimate viability of a therapeutic candidate. For researchers and drug developers, the contrasting outcomes of these three molecules provide a compelling case study in the ongoing quest for more effective treatments for idiopathic pulmonary fibrosis.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Liminal BioSciences Announces First Subject Dosed in Phase 1 Multiple Ascending Dose Clinical Trial of Fezagepras [prnewswire.com]
- 2. Liminal BioSciences Announces First Subject Dosed in Phase 1 Multiple Ascending Dose Clinical Trial of Fezagepras [newswire.ca]
- 3. biospace.com [biospace.com]
- 4. Liminal BioSciences Provides Update on Its Lead Drug Candidate Fezagepras BioSpace [biospace.com]
- 5. Liminal BioSciences Announces Discontinuation of Fezagepras Development [prnewswire.com]
- To cite this document: BenchChem. [A Comparative Analysis of Fezagepras, Pirfenidone, and Nintedanib for Idiopathic Pulmonary Fibrosis]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b1681739#comparing-the-efficacy-of-fezagepras-to-pirfenidone-and-nintedanib]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com